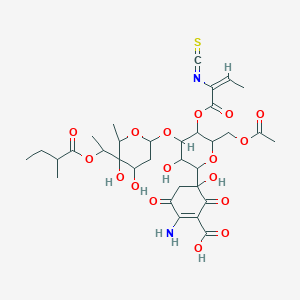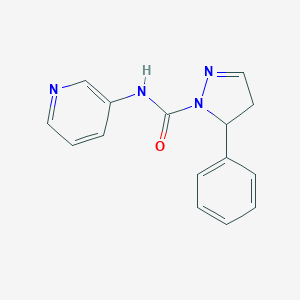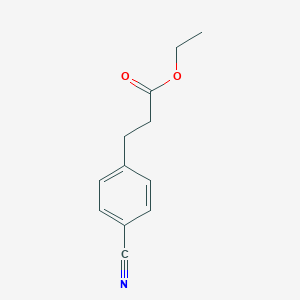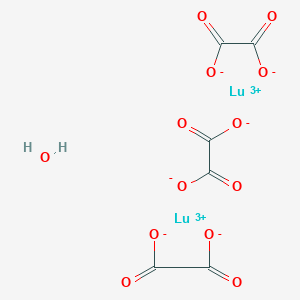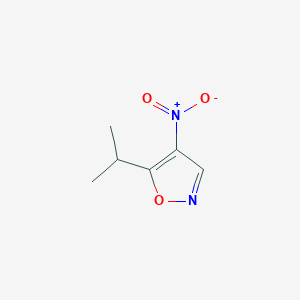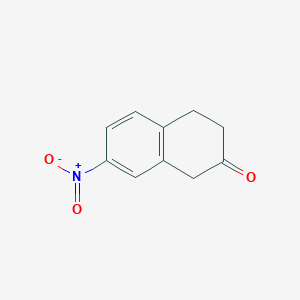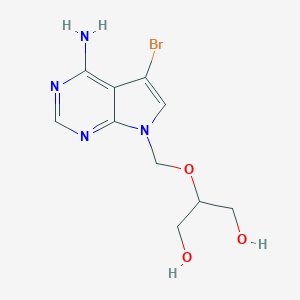
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ABPP, which stands for Activity-Based Protein Profiling. ABPP is a technique that is used to identify and study the activity of enzymes in living cells.
作用機序
The mechanism of action of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- involves the binding of the compound to the active site of the enzyme. This binding allows for the identification and quantification of the enzyme activity. The compound is specific to the active site of the enzyme and does not affect other cellular processes.
生化学的および生理学的効果
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has no known biochemical or physiological effects. The compound is specific to the active site of the enzyme and does not interact with other cellular processes.
実験室実験の利点と制限
The use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in lab experiments has several advantages. The compound is specific to the active site of the enzyme and allows for the identification and quantification of enzyme activity. This technique is highly sensitive and can detect changes in enzyme activity in response to various stimuli. However, there are also limitations to the use of this compound in lab experiments. The technique requires the use of a small molecule probe, which can be expensive and time-consuming to synthesize. Additionally, the technique requires specialized equipment and expertise, which can limit its use in certain labs.
将来の方向性
There are several future directions for the use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in scientific research. One potential direction is the use of this compound in the study of disease pathways. ABPP has been used to identify and study the activity of enzymes involved in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of this compound in drug discovery and development is a promising area of research. The identification and quantification of enzyme activity can aid in the development of drugs that target specific enzymes. Finally, the use of this compound in the study of enzyme evolution and function is an area of active research. The ability to identify and quantify enzyme activity can aid in the understanding of enzyme function and evolution.
合成法
The synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- can be achieved through a multistep process. The initial step involves the synthesis of 4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidine-7-methanol. This is followed by the synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- by reacting the above compound with 1,3-propanediol and an acid catalyst. The final product is obtained after purification using column chromatography.
科学的研究の応用
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has several potential applications in scientific research. The compound is mainly used in the field of proteomics to study the activity of enzymes in living cells. ABPP is a technique that has been used to identify and study the activity of various enzymes, including proteases, kinases, and phosphatases. This technique involves the use of a small molecule probe, such as 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-, which binds to the active site of the enzyme and allows for its identification and quantification.
特性
CAS番号 |
123148-90-3 |
|---|---|
製品名 |
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- |
分子式 |
C10H13BrN4O3 |
分子量 |
317.14 g/mol |
IUPAC名 |
2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrN4O3/c11-7-1-15(5-18-6(2-16)3-17)10-8(7)9(12)13-4-14-10/h1,4,6,16-17H,2-3,5H2,(H2,12,13,14) |
InChIキー |
QTMAZYGAVHCKKX-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br |
正規SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br |
その他のCAS番号 |
123148-90-3 |
同義語 |
compound 183 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



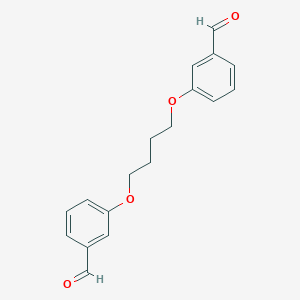
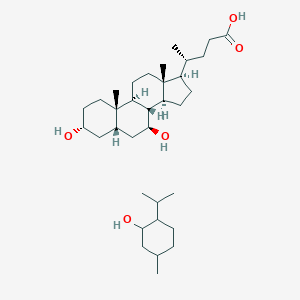
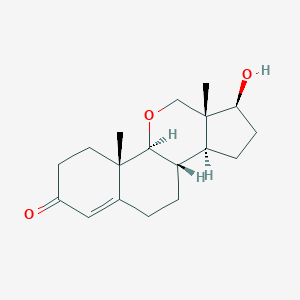
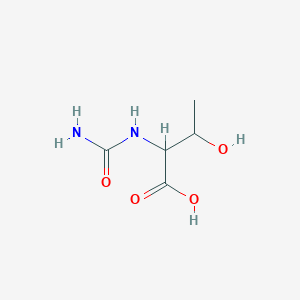
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
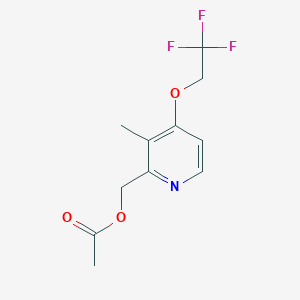
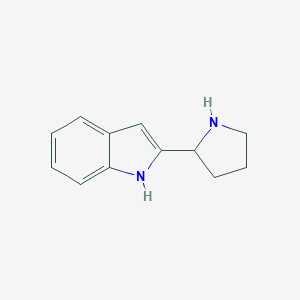
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
